

# amiodarone electrophysiological effects action potential

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Amiodarone

CAS No.: 1951-25-3

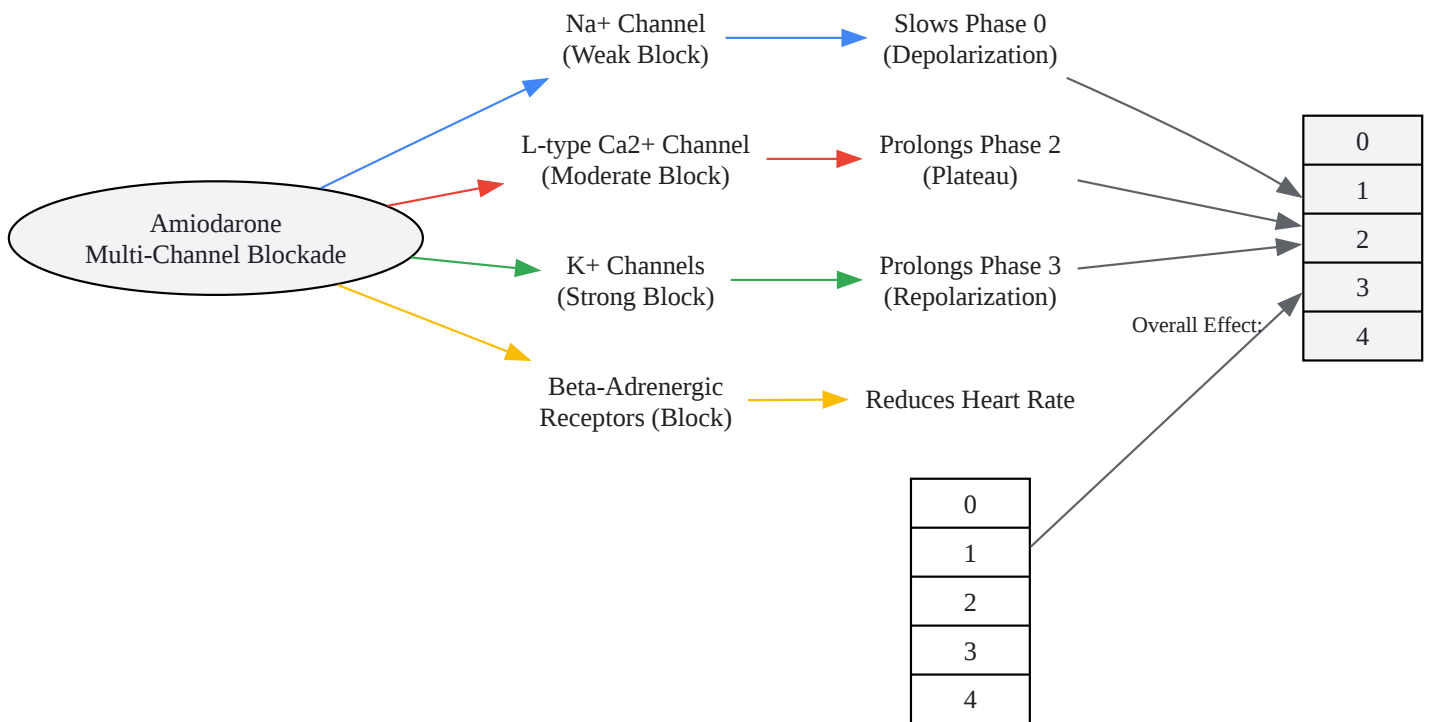
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## Mechanism of Action & Experimental Insights

**Amiodarone's** effects vary based on the administration route. Intravenous administration shows prominent **Class I, II, and IV** effects, while the oral formulation and its active metabolite, desethyl**amiodarone**, build up over time to exert a more potent **Class III** effect [1]. A key to its efficacy and low rate of torsade de pointes despite QT prolongation is this **multi-channel blockade**, which prevents the heterogeneous repolarization that can trigger arrhythmias [1].

The diagram below illustrates how **amiodarone's** multi-channel blockade modifies the cardiac action potential.



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*Amiodarone's multi-channel blockade alters the cardiac action potential.*

Key experimental findings that elucidate this mechanism include:

- **Vaughan Williams Classification:** **Amiodarone** is the prototype for **Class III** antiarrhythmics but exhibits properties of all four classes [1] [2].
- **Sinoventricular Gradient:** Evidence suggests a greater prolongation of the action potential duration and effective refractory period in the **atria compared to the ventricles**, which is crucial for its superior efficacy in treating atrial fibrillation [2].
- **Metabolite Activity:** Its major metabolite, **desethylamiodarone**, has antiarrhythmic potency comparable to, and sometimes greater than, the parent compound, contributing to the drug's long-term effects [1].

## Tissue-Specific Electrophysiological Effects

**Amiodarone**'s impact varies significantly across different cardiac tissues, as detailed in the table below. This non-uniform effect is central to its therapeutic application.

Cardiac Tissue	Electrophysiological Effects	Quantitative Changes (Animal/Human Data)
<b>Sinoatrial (SA) Node</b>	↓ Spontaneous firing rate (negative chronotropy) [3] [4].	Sinus rate lowered by <b>36%</b> in dogs (10 mg/kg IV) [3].
<b>Atrial Muscle</b>	↑ Monophasic Action Potential (MAP) duration, ↑ Effective Refractory Period (ERP), slowed conduction [3].	MAP duration ↑ <b>9%</b> , ERP ↑ <b>22-27%</b> in dogs [3].
<b>Atrioventricular (AV) Node</b>	Markedly ↓ conduction velocity, ↑ refractory period [3] [5].	AH interval ↑ <b>44%</b> ; can induce Wenckebach block or total AV block during rapid pacing [3].
<b>Accessory Pathway (AP)</b>	↑ Antegrade and retrograde refractory period, though effect may be less than on AV node [5] [6].	AERP-AP ↑ <b>23.2 ms</b> , RERP-AP ↑ <b>18.5 ms</b> in humans (300 mg IV) [6].
<b>Ventricular Muscle</b>	↑ Monophasic Action Potential duration and Effective Refractory Period [3].	MAP duration ↑ <b>25%</b> , ERP ↑ <b>8-14%</b> in dogs [3].
<b>Purkinje Fibers</b>	Prolongs action potential duration; weak use-dependent $V_{max}$ suppression [1].	Data from specific Purkinje fiber experiments not provided in search results.

## Research and Development Context

For researchers in drug development, it is critical to understand that **amiodarone** serves as a **paradigm for developing new antiarrhythmic drugs** due to its high efficacy but also its challenging side-effect profile [2]. This has driven efforts to create analogues like **dronedarone**, which was designed by removing the iodine moiety and modifying the side chain to eliminate organ toxicity while retaining electrophysiological efficacy [2].

**Amiodarone** remains the most effective drug for maintaining sinus rhythm in atrial fibrillation, with its unrivalled efficacy attributed to its **multi-faceted mechanism of action** [2]. Research into its effects, especially in complex scenarios like pre-excited atrial fibrillation, continues to refine its clinical application [5] [6].

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To cite this document: Smolecule. [amiodarone electrophysiological effects action potential].

Smolecule, [2026]. [Online PDF]. Available at:

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